molecular formula C21H21FN2O2 B7700727 N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide

Cat. No.: B7700727
M. Wt: 352.4 g/mol
InChI Key: HXVFWUGAZHSSSX-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a fluorobenzamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorobenzamide Group: The fluorobenzamide group can be introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine derivative.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-fluorobenzamide: Lacks the quinoline moiety, resulting in different chemical and biological properties.

    N-tert-butyl-4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-tert-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide:

Uniqueness

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-21(2,3)24(20(26)14-8-10-17(22)11-9-14)13-16-12-15-6-4-5-7-18(15)23-19(16)25/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFWUGAZHSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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